Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate
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Overview
Description
Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a hydroxy(phenyl)aminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate hydroxy(phenyl)aminoethyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hydroxy(phenyl)aminoethyl precursor, followed by its reaction with diethyl phosphite under controlled conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl phenylphosphonate
- Diethyl {2-[hydroxy(phenyl)amino]methyl}phosphonate
Uniqueness
Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate is unique due to its specific
Properties
CAS No. |
61211-69-6 |
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Molecular Formula |
C12H20NO4P |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C12H20NO4P/c1-3-16-18(15,17-4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3 |
InChI Key |
NPQSOPZQIWQDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN(C1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
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